molecular formula C13H10ClNO2S B6389284 2-Chloro-5-(2-methylthiophenyl)nicotinic acid CAS No. 1261931-24-1

2-Chloro-5-(2-methylthiophenyl)nicotinic acid

Cat. No.: B6389284
CAS No.: 1261931-24-1
M. Wt: 279.74 g/mol
InChI Key: SGKQJIDKJDKZBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-(2-methylthiophenyl)nicotinic acid: is an organic compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a chloro group at the second position and a 2-methylthiophenyl group at the fifth position of the nicotinic acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(2-methylthiophenyl)nicotinic acid can be achieved through several synthetic routes. One common method involves the chlorination of nicotinic acid derivatives followed by the introduction of the 2-methylthiophenyl group. The reaction typically involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-(2-methylthiophenyl)nicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, palladium-catalyzed coupling reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: 2-Chloro-5-(2-methylthiophenyl)nicotinic acid is used as an intermediate in the synthesis of various bioactive compounds. It serves as a building block for the development of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It is also investigated for its role in modulating biological pathways and interactions with enzymes .

Medicine: The compound is explored for its potential therapeutic applications, including its use as an anti-inflammatory and analgesic agent. It is also studied for its potential in treating cardiovascular diseases and metabolic disorders .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of novel catalysts and polymers .

Mechanism of Action

The mechanism of action of 2-Chloro-5-(2-methylthiophenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain . Additionally, the compound may interact with cellular signaling pathways, influencing gene expression and cellular responses .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-5-(2-methylthiophenyl)nicotinic acid is unique due to the presence of the 2-methylthiophenyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its interactions with specific molecular targets, leading to unique pharmacological and industrial applications .

Properties

IUPAC Name

2-chloro-5-(2-methylsulfanylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2S/c1-18-11-5-3-2-4-9(11)8-6-10(13(16)17)12(14)15-7-8/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKQJIDKJDKZBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C2=CC(=C(N=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.